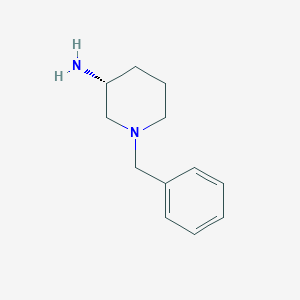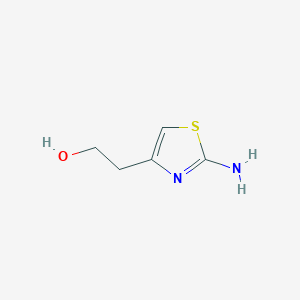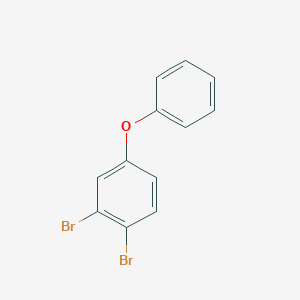
N-propyl-4-(trifluoromethyl)aniline
Übersicht
Beschreibung
“N-propyl-4-(trifluoromethyl)aniline” is a chemical compound that contains an aniline group and a trifluoromethyl group . It is used as a synthetic building block . The trifluoromethyl group is a functional group that has the formula -CF3 .
Synthesis Analysis
The synthesis of aniline-based compounds like “N-propyl-4-(trifluoromethyl)aniline” can be achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst .Molecular Structure Analysis
The molecular structure of “N-propyl-4-(trifluoromethyl)aniline” consists of a trifluoromethyl group (-CF3) attached to an aniline group . The trifluoromethyl group is often described as having significant electronegativity .Wissenschaftliche Forschungsanwendungen
Visible-Light-Promoted Radical C-H Trifluoromethylation of Free Anilines : N-propyl-4-(trifluoromethyl)aniline, as a trifluoromethyl-substituted aniline, is used in the development of visible-light-induced radical trifluoromethylation. This process has been found to be an economical and powerful route to produce trifluoromethylated free anilines, which are valuable in creating fluorine-containing molecules and heterocyclic compounds (J. Xie et al., 2014).
Applications in Nonlinear Optical Materials : Studies on vibrational analysis of compounds similar to N-propyl-4-(trifluoromethyl)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, have suggested their potential use in nonlinear optical (NLO) materials. This is due to the effects of substituent positions on the vibrational spectra of these molecules (B. Revathi et al., 2017).
Ozone Treatment for Soil Contamination : Ozone treatment has been used to degrade compounds like aniline and trifluralin in soil, with N-propyl groups of trifluralin oxidizing to form derivatives including 2,6-dinitro-4-(trifluoromethyl)-aniline. This suggests the role of N-propyl-4-(trifluoromethyl)aniline derivatives in environmental remediation (A. C. Pierpoint et al., 2003).
Liquid Crystal Applications : Derivatives of N-propyl-4-(trifluoromethyl)aniline, such as 4-octyloxy-N-(benzylidene)aniline, have been synthesized and shown to exhibit stable smectic and nematic phases, indicating their use in liquid crystal technology (S. Miyajima et al., 1995).
Palladium-Catalyzed C-N Cross-Coupling Reactions : N-propyl-4-(trifluoromethyl)aniline and its derivatives are important in Pd-catalyzed cross-coupling reactions for synthesizing anilines, a class of compounds significant in chemical research, including the synthesis of heterocycles and medicinally relevant compounds (Paula Ruiz-Castillo & S. Buchwald, 2016).
Corrosion Inhibition : Certain synthesized aniline derivatives have shown effectiveness as corrosion inhibitors, suggesting potential applications of N-propyl-4-(trifluoromethyl)aniline derivatives in protective coatings (D. Daoud et al., 2014).
Anticorrosive Materials : N-propyl-4-(trifluoromethyl)aniline derivatives have been incorporated into electroactive siliceous hybrid materials, demonstrating enhanced corrosion protection, indicating their use in anticorrosive applications (Lin Gu et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-propyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13/h3-6,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRXZXFZTAPMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632576 | |
| Record name | N-Propyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-4-(trifluoromethyl)aniline | |
CAS RN |
190843-72-2 | |
| Record name | N-Propyl-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




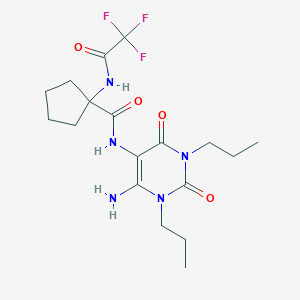
![3-Chloropropyl-[3-chloropropyl-bis(trimethylsilyloxy)silyl]oxy-bis(trimethylsilyloxy)silane](/img/structure/B64685.png)

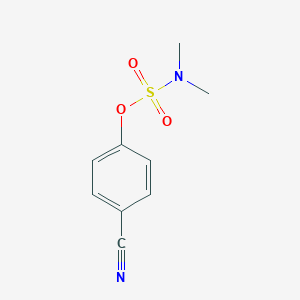
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
